molecular formula C21H20N2O4S B2933134 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477550-70-2

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2933134
CAS No.: 477550-70-2
M. Wt: 396.46
InChI Key: TYNSNCXDRHHMPW-UHFFFAOYSA-N
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Description

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound featuring a thiazole core substituted with a 4-propoxyphenyl group and a benzodioxine-carboxamide moiety. The propoxyphenyl substituent introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-2-9-25-16-6-3-14(4-7-16)17-13-28-21(22-17)23-20(24)15-5-8-18-19(12-15)27-11-10-26-18/h3-8,12-13H,2,9-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNSNCXDRHHMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a member of the benzodioxane family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into key components:

  • Benzodioxane moiety : Known for its role in various biological activities.
  • Thiazole ring : Associated with antimicrobial and anticancer properties.
  • Carboxamide group : Impacts solubility and biological interactions.

Molecular Formula

The molecular formula for this compound is C19H20N2O3SC_{19}H_{20}N_2O_3S.

Anticancer Properties

Research indicates that benzodioxane derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The benzodioxane moiety has been identified as critical for these activities:

CompoundCancer TypeMechanism of ActionReference
CCT251236Ovarian CarcinomaInhibition of HSF1 pathway
Compound 7Various CancersInhibition of p38α MAPK pathway

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Studies show that benzodioxane derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. The position of substituents on the benzodioxane ring significantly influences this activity:

  • Position-6 substituent : Optimal for anti-inflammatory effects.
  • Position-2 substituent : Mediocre activity observed.

Antimicrobial Activity

The thiazole component of the compound is linked to antimicrobial properties. Compounds containing thiazole rings have been reported to possess activity against various bacterial and fungal strains. The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

A systematic SAR study has highlighted the importance of specific functional groups in enhancing biological activity. For example:

  • Propoxy group : Enhances lipophilicity, potentially improving cellular uptake.
  • Thiazole ring : Essential for the observed anticancer and antimicrobial effects.

Study 1: Anticancer Activity in Ovarian Carcinoma

In a recent study, a derivative of the compound was tested against ovarian carcinoma xenografts. The results indicated a significant reduction in tumor size compared to controls, attributed to the inhibition of heat shock factor 1 (HSF1) pathways.

Study 2: Anti-inflammatory Effects in Rodent Models

Another study evaluated the anti-inflammatory effects using rodent models of arthritis. The compound demonstrated a marked decrease in inflammatory markers and improved clinical scores compared to untreated groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole derivatives with benzodioxine or carboxamide functionalities. Below is a detailed comparison with analogs reported in the literature, focusing on structural variations, substituent effects, and inferred pharmacological properties.

Structural Analogues and Substituent Analysis

Table 1: Structural Comparison of Thiazole-Benzodioxine Derivatives

Compound Name Thiazole Substituent Benzodioxine Linkage Molecular Formula Key Features Reference ID
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Target) 4-(4-propoxyphenyl) 6-carboxamide C₂₃H₂₂N₂O₄S High lipophilicity due to propoxy chain; potential for prolonged half-life.
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine (CAS 1016475-92-5) Prop-2-enyl Direct amine linkage C₁₄H₁₄N₂O₂S Lacks carboxamide; reduced hydrogen-bonding capacity.
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide (CAS 790237-66-0) 4-(4-acetamidophenyl) 3-carboxamide linked to pyrrolidone C₂₄H₂₂N₄O₅S Pyrrolidone introduces conformational rigidity; acetamido group enhances solubility.
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide 4-(4-bromophenyl) 3-carboxamide C₁₈H₁₅BrN₂O₃S Bromine’s electron-withdrawing effect may alter electronic properties.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 741733-98-2) 5-methyl 3-carboxamide linked to pyrrolidone C₁₈H₁₇N₃O₄S Methyl group increases steric hindrance; pyrrolidone modifies binding.
N-[4-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 4-(4-morpholinylphenyl) 6-carboxamide C₁₉H₂₀N₂O₄ Morpholine enhances solubility; basic nitrogen may improve target affinity.
N-(cyclohexylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Cyclohexylmethyl 6-carboxamide C₁₇H₂₂N₂O₃ Bulky cyclohexylmethyl group increases lipophilicity.
Key Structural and Functional Differences

Substituent Effects on Thiazole Ring: The 4-propoxyphenyl group in the target compound provides a balance of lipophilicity and steric bulk, which may enhance blood-brain barrier penetration compared to smaller substituents (e.g., prop-2-enyl in ). Acetamidophenyl (CAS 790237-66-0, ) improves solubility via polar interactions but may reduce membrane permeability.

Benzodioxine Linkage: The 6-carboxamide position in the target compound optimizes spatial alignment for receptor binding, whereas 3-carboxamide derivatives (e.g., ) may exhibit steric clashes.

Pharmacokinetic Implications :

  • Morpholine () and pyrrolidone substituents improve aqueous solubility but may shorten half-life due to increased polarity.
  • Cyclohexylmethyl () and propoxyphenyl groups increase lipophilicity, favoring prolonged tissue retention.

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